molecular formula C14H13N3O B14905933 4-(((2-Methoxypyridin-3-yl)methyl)amino)benzonitrile

4-(((2-Methoxypyridin-3-yl)methyl)amino)benzonitrile

Cat. No.: B14905933
M. Wt: 239.27 g/mol
InChI Key: SQLYSKMDNMASOU-UHFFFAOYSA-N
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Description

4-(((2-Methoxypyridin-3-yl)methyl)amino)benzonitrile is an organic compound with the molecular formula C14H13N3O It is a derivative of benzonitrile and contains a methoxypyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((2-Methoxypyridin-3-yl)methyl)amino)benzonitrile typically involves the reaction of 2-methoxypyridine-3-carbaldehyde with 4-aminobenzonitrile under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(((2-Methoxypyridin-3-yl)methyl)amino)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

4-(((2-Methoxypyridin-3-yl)methyl)amino)benzonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(((2-Methoxypyridin-3-yl)methyl)amino)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(2-amino-4-methoxypyridin-3-yl)acrylate: A related compound with a similar pyridine moiety.

    4-({4-[(4-methoxypyridin-2-yl)amino]piperidin-1-yl}carbonyl)benzonitrile: Another compound with a methoxypyridine group.

Uniqueness

4-(((2-Methoxypyridin-3-yl)methyl)amino)benzonitrile is unique due to its specific combination of a methoxypyridine moiety and a benzonitrile group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

4-[(2-methoxypyridin-3-yl)methylamino]benzonitrile

InChI

InChI=1S/C14H13N3O/c1-18-14-12(3-2-8-16-14)10-17-13-6-4-11(9-15)5-7-13/h2-8,17H,10H2,1H3

InChI Key

SQLYSKMDNMASOU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=N1)CNC2=CC=C(C=C2)C#N

Origin of Product

United States

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